BE“GHE Foundational & Exploratory

Check Availability & Pricing

Dalpiciclib Hydrochloride: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dalpiciclib hydrochloride

Cat. No.: B10829879

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dalpiciclib
hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
This document details its core mechanism of action, presents key quantitative data, outlines
relevant experimental protocols, and visualizes the associated signaling pathway.

Core Compound Data

Dalpiciclib, also known as SHR-6390, is a small molecule inhibitor with significant therapeutic
potential in oncology, particularly in the context of hormone receptor-positive (HR+), HER2-
negative breast cancer.[1] The hydrochloride salt is frequently used in research and clinical
development.
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Property Value Source(s)

6-acetyl-8-cyclopentyl-5-
methyl-2-((5-(piperidin-4-
l)pyridin-2-
Chemical Name YOpy
yl)amino)pyrido[2,3-

d]pyrimidin-7(8H)-one

hydrochloride
Molecular Formula C25H31CIN6O2
Molecular Weight 483.01 g/mol
CAS Number 1637781-04-4 (for dalpiciclib) [2]
) ) Selective inhibitor of CDK4
Mechanism of Action [1]
and CDK6

Mechanism of Action and Signaling Pathway

Dalpiciclib exerts its anti-tumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb)
pathway, a critical regulator of the cell cycle.[3][4] In many cancer cells, this pathway is
dysregulated, leading to uncontrolled proliferation.[3][4] Dalpiciclib selectively inhibits CDK4
and CDK®6, preventing the phosphorylation of the retinoblastoma protein (pRb).[1][3]
Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the
transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1]
[3] This ultimately leads to G1 cell cycle arrest and a halt in tumor cell proliferation.[2]
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Dalpiciclib's inhibition of the CDK4/6-Rb signaling pathway.
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Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize
the effects of dalpiciclib.

Western Blot Analysis of Rb Phosphorylation

This protocol is designed to assess the phosphorylation status of the retinoblastoma protein in
response to dalpiciclib treatment.

a. Cell Culture and Treatment:

o Culture a suitable cancer cell line with intact Rb expression (e.g., MCF-7, T-47D) in
appropriate media and conditions.

e Seed cells in 6-well plates and allow them to adhere overnight.

o Treat cells with varying concentrations of dalpiciclib hydrochloride (e.g., 0, 10, 50, 100,
500 nM) for a specified time (e.g., 24 hours).

b. Protein Extraction:

e Wash cells with ice-cold phosphate-buffered saline (PBS).

e Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Scrape the cells and collect the lysate.

e Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant containing the protein extract.

c. Protein Quantification:

o Determine the protein concentration of each sample using a BCA protein assay Kit.
d. SDS-PAGE and Western Blotting:

» Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.
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Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811)
and total Rb overnight at 4°C. A loading control antibody (e.g., B-actin or GAPDH) should
also be used.

Wash the membrane three times with TBST.

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of dalpiciclib on the proliferation of cancer cells.
a. Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.
Allow cells to attach overnight.
. Treatment:

Treat the cells with a serial dilution of dalpiciclib hydrochloride (e.g., 0.1 nM to 10 uM) for
72 hours.

. Proliferation Measurement:

After the incubation period, assess cell viability using a colorimetric assay such as MTT or a
fluorescence-based assay like CyQUANT.
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e For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize
the formazan crystals with DMSO and measure the absorbance at 570 nm.

o For CyQUANT assays, lyse the cells and add the CyQUANT GR dye, which fluoresces upon
binding to DNA. Measure the fluorescence with a plate reader.[3]

d. Data Analysis:
o Calculate the percentage of cell viability relative to the untreated control.

o Plot the data and determine the half-maximal inhibitory concentration (ICso) using non-linear
regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of dalpiciclib on cell cycle distribution.
a. Cell Treatment:

e Seed cells in 6-well plates and treat with dalpiciclib hydrochloride (e.g., 100 nM) for 24-48
hours.

b. Cell Harvesting and Fixation:

e Harvest the cells by trypsinization and wash with PBS.

o Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
 Store the fixed cells at -20°C for at least 2 hours.

c. Staining:

o Centrifuge the fixed cells and wash with PBS to remove the ethanol.

» Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.qg.,
propidium iodide or DAPI) and RNase A.

e Incubate in the dark for 30 minutes at room temperature.[1]
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d. Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.
Gate the cell population to exclude debris and doublets.

Generate a histogram of DNA content to visualize the distribution of cells in the GO/G1, S,
and G2/M phases of the cell cycle.

Quantify the percentage of cells in each phase using cell cycle analysis software.[5]

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of dalpiciclib's anti-tumor efficacy in a preclinical animal

model.

a. Cell Implantation:

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 MCF-7 cells) into
the flank of immunocompromised mice (e.g., nude or SCID mice).

. Tumor Growth and Treatment Initiation:

Monitor tumor growth regularly using calipers.

When tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into treatment
and control groups.

Administer dalpiciclib hydrochloride orally (e.g., by gavage) at a predetermined dose and
schedule (e.g., daily or on a 3-weeks-on, 1-week-off schedule).[6] The control group should
receive the vehicle.

. Efficacy Evaluation:

Measure tumor volume and body weight two to three times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

. Pharmacodynamic Analysis (Optional):
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o Asubset of tumors can be harvested at different time points after the final dose to assess the
in vivo inhibition of Rb phosphorylation by Western blotting or immunohistochemistry.

Quantitative Data from Preclinical and Clinical

Studies

The following tables summarize key quantitative data from various studies on dalpiciclib.

Table 1: In Vitro Efficacy of Dalpiciclib

Cell Line

Assay Type

ICs0 (NM)

Source(s)

Various Rb-positive

cancer cells

Cell Proliferation

Potent antiproliferative

activity

[6]7]

Table 2: Clinical Efficacy of Dalpiciclib in Combination Therapy for HR+/HER2- Advanced

Breast Cancer

Treatment Arm Endpoint Result Source(s)
Dalpiciclib + Median Progression-
) 15.7 months [8]
Fulvestrant Free Survival
Median Progression-
Placebo + Fulvestrant ) 7.2 months [8]
Free Survival
Dalpiciclib (150 mg) + Objective Response
P ( 9 : P 67.6% [6][7]
Letrozole/Anastrozole Rate (untreated)
Dalpiciclib (150 mg) + Objective Response
P ( 9 ) P 53.3% [6][7]

Fulvestrant

Rate (pretreated)

Table 3: Common Grade 3/4 Adverse Events in Clinical Trials
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Frequency (%) with
Adverse Event o Source(s)
Dalpiciclib + Fulvestrant

Neutropenia 84.2% [8]

Leukopenia 62.1% [8]

This technical guide provides a foundational understanding of dalpiciclib hydrochloride for
research and drug development professionals. The provided protocols and data serve as a
starting point for further investigation into the therapeutic potential of this promising CDK4/6
inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-molecular-weight
https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829879?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

